molecular formula C9H18Cl2N2O2 B2754570 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride CAS No. 2089277-20-1

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride

Cat. No.: B2754570
CAS No.: 2089277-20-1
M. Wt: 257.16
InChI Key: HXBAUDAOJDAKQU-UHFFFAOYSA-N
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Description

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride is a chemical compound with the molecular formula C9H16N2O2.2ClH and a molecular weight of 257.16 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro junction between a diazaspiro and a hydroxy group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a spirocyclic ketone, while reduction may produce a spirocyclic alcohol .

Scientific Research Applications

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of both hydroxy and diazaspiro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.2ClH/c12-7-5-9(8(13)11-6-7)1-3-10-4-2-9;;/h7,10,12H,1-6H2,(H,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBAUDAOJDAKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CNC2=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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